molecular formula C21H23ClN2O4S B2391155 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-chlorophenyl)methanesulfonamide CAS No. 922078-49-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-chlorophenyl)methanesulfonamide

Cat. No.: B2391155
CAS No.: 922078-49-7
M. Wt: 434.94
InChI Key: KZMDMFTXOSTJGR-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-chlorophenyl)methanesulfonamide is a structurally complex molecule featuring a benzooxazepine core fused with a sulfonamide moiety. The benzooxazepine ring system (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with an allyl group, two methyl groups, and a ketone at the 4-position. The sulfonamide group is linked to a 4-chlorophenyl ring, which enhances lipophilicity and may influence binding to biological targets.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-4-11-24-18-12-17(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-5-7-16(22)8-6-15/h4-10,12,23H,1,11,13-14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMDMFTXOSTJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)N(C1=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-chlorophenyl)methanesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique oxazepine ring structure which is characteristic of many biologically active compounds. Its molecular formula is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 365.42 g/mol. The structural data can be summarized as follows:

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂S
Molecular Weight365.42 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Pharmacological Activity

Preliminary studies indicate that this compound may exhibit a range of biological activities, particularly in the realm of enzyme inhibition and receptor modulation. Here are some notable findings:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes such as cyclooxygenase or lipoxygenase, which are critical in inflammatory processes.
  • Receptor Modulation : There is evidence suggesting that this compound acts as a modulator for various receptors including serotonin and adrenergic receptors. This modulation could lead to significant effects on neurotransmission and mood regulation.

Case Studies and Experimental Findings

Research has documented several experimental evaluations of the compound's biological activity:

  • Study 1 : In vitro assays demonstrated that the compound exhibits significant inhibitory activity against specific cancer cell lines. For example, it showed a GI50 value of 10 nM against the CCRF-CEM leukemia cell line . This suggests potential applications in cancer therapeutics.
  • Study 2 : A pharmacological characterization study indicated that the compound could act as a selective antagonist for certain glutamate receptors. This property may have implications for treating neurological disorders characterized by excitotoxicity .

The precise mechanism of action for this compound remains under investigation. However, preliminary hypotheses suggest that its oxazepine structure allows for interactions with various biological targets:

  • Binding Affinity : The compound likely binds to specific sites on target enzymes or receptors due to its structural configuration.
  • Modulation of Signaling Pathways : By inhibiting or activating certain pathways (e.g., those involving cyclic AMP or calcium ions), this compound could influence cellular responses related to inflammation or neurotransmission.

Comparison with Similar Compounds

a. N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide (Compound 3 from )

  • Structural Similarities: Both compounds contain sulfonamide groups and aromatic/heterocyclic systems. The 4-chlorophenyl group in the target compound parallels the phenylamino-thiadiazin moieties in Compound 3, which are critical for π-π stacking and hydrogen bonding.
  • Biological Activity : Sulfonamides like Compound 3 are traditionally associated with antimicrobial activity. The target compound’s benzooxazepine core may redirect its activity toward neurological targets (e.g., GABA receptors) due to structural resemblance to benzodiazepines.
Property Target Compound Compound 3 ()
Core Structure Benzooxazepine Thiadiazin-isoxazole hybrid
Key Substituents Allyl, 4-chlorophenyl Phenylamino, chlorophenyl
Molecular Weight* ~450–470 g/mol ~600–620 g/mol
Potential Activity CNS modulation (inferred) Antimicrobial (demonstrated)

*Estimates based on structural analysis.

Sulfamethoxazole

  • Structural Contrast : Sulfamethoxazole lacks a fused heterocyclic system but shares the sulfonamide group. The benzooxazepine core in the target compound likely enhances metabolic stability compared to sulfamethoxazole’s simpler isoxazole ring.

Heterocyclic Analogues: Benzooxazepine Derivatives

a. Anandamide ()

  • Binding Mechanism : Anandamide’s arachidonic acid chain allows membrane integration, whereas the target compound’s rigid benzooxazepine and sulfonamide groups may favor selective enzyme inhibition (e.g., cyclooxygenase or kinase targets) .
  • Synthetic Complexity : The target compound’s multiple substituents require stepwise synthesis (e.g., allylation, sulfonylation), contrasting with anandamide’s biosynthesis via fatty acid amidation.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how are reaction conditions optimized?

  • Methodology : Synthesis involves multi-step organic reactions, including condensation, alkylation, and sulfonamide coupling. Critical parameters include temperature control (e.g., 0–60°C), inert atmosphere (N₂/Ar), and pH adjustment. Purification uses column chromatography, followed by characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Optimization : Design of Experiments (DoE) can systematically vary parameters (solvent polarity, catalyst loading) to maximize yield. For example, acetonitrile as a solvent may reduce side reactions compared to DMF .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Analytical Workflow :

NMR Spectroscopy : Assign peaks for the allyl group (~5.0–6.0 ppm for vinyl protons), sulfonamide (-SO₂NH-), and oxazepine ring protons.

Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z ~435) and fragmentation patterns.

Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O at ~1150–1350 cm⁻¹) .

Q. What preliminary assays are recommended to assess biological activity?

  • Screening Approach :

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition).
  • Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory data on stability and solubility be resolved?

  • Experimental Design :

  • Stability Studies : Accelerated degradation under varied pH (1–13), temperature (25–60°C), and light exposure. Monitor via HPLC for decomposition products.
  • Solubility Profiling : Use shake-flask method in solvents (DMSO, ethanol) and biorelevant media (FaSSIF/FeSSIF). Correlate with LogP calculations (predicted ~3.5) .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Mechanistic Probes :

  • Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots for enzyme targets.
  • Molecular Docking : Model interactions with COX-2 or HDACs using AutoDock Vina. Key residues (e.g., His⁷⁵ in COX-2) may form hydrogen bonds with the sulfonamide group .

Q. How do structural modifications (e.g., allyl vs. ethyl substituents) impact bioactivity?

  • SAR Strategy :

  • Analog Synthesis : Replace allyl with ethyl/propyl groups and compare IC₅₀ values in enzyme assays.
  • Crystallography : Resolve X-ray structures of analogs to map steric/electronic effects on target binding .

Q. What advanced techniques validate purity for in vivo studies?

  • Purity Protocols :

  • HPLC-MS : Use C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) with UV detection (254 nm).
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% theoretical values .

Q. How can reaction pathways be elucidated for scale-up challenges?

  • Process Chemistry :

  • Flow Chemistry : Optimize continuous-flow synthesis to enhance heat/mass transfer (residence time: 10–30 min).
  • Kinetic Profiling : Use inline FTIR or Raman spectroscopy to monitor intermediates .

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